OctreoScan
Description
Structure
2D Structure
Properties
Molecular Formula |
C63H84InN13O19S2 |
|---|---|
Molecular Weight |
1502.5 g/mol |
IUPAC Name |
2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;indium-111(3+) |
InChI |
InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+;/m1./s1/i;1-4 |
InChI Key |
ONJXCGCIKIYAPL-MLRSDOHDSA-K |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[111In+3] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
Origin of Product |
United States |
Chemical and Radiochemical Attributes of 111in Dtpa D Phe1 Octreotide
Octreotide (B344500) Peptide Backbone: Structural Elements and Design Modifications
Octreotide is a synthetic analog of the naturally occurring hormone somatostatin (B550006). nih.govresearchgate.net It is an octapeptide, meaning it is composed of eight amino acids. A key structural feature of octreotide is a cyclic region formed by a disulfide bridge between two cysteine residues. researchgate.net The primary sequence of octreotide is D-Phe-c[Cys-Phe-D-Trp-Lys-Thr-Cys]-Thr(ol), where c[] indicates the cyclic portion, and Thr(ol) represents threoninol, a reduced threonine residue at the C-terminus. researchgate.netdrugs.com
Diethylenetriaminepentaacetic Acid (DTPA) Chelator Chemistry
Diethylenetriaminepentaacetic acid (DTPA), also known as pentetic acid, is an aminopolycarboxylic acid that serves as a potent chelating agent. wikipedia.orgmacsenlab.combioblast.at Its structure consists of a diethylenetriamine (B155796) backbone with five carboxymethyl groups. wikipedia.orgbiomers.net DTPA is capable of forming stable complexes with various metal ions by coordinating through its nitrogen and carboxylate groups. wikipedia.orgbioblast.atbiomers.net It can potentially form up to eight bonds with a metal ion, effectively encapsulating it. wikipedia.orgbioblast.atbiomers.net DTPA exhibits a strong affinity for metal cations with a large ionic radius. biomers.net
Methodologies for Conjugation to Peptide Analogs
The conjugation of DTPA to peptide analogs like octreotide is crucial for enabling radiolabeling with metallic radionuclides such as Indium-111 (B102479). This process typically involves forming a stable covalent bond between a modified DTPA molecule and a specific site on the peptide chain. For [111In-DTPA-D-Phe1]-Octreotide (pentetreotide), the DTPA is conjugated to the D-Phe1 residue at the N-terminus of the octreotide peptide. nps.org.aucuriumpharma.com
Various methodologies can be employed for peptide conjugation, often involving activated forms of DTPA or incorporating reactive groups into either the chelator or the peptide. Solid-phase synthesis methods have been used for the synthesis of DTPA-conjugated octreotide analogues. acs.orgnih.gov Another approach involves using a modified DTPA containing a peptide linker, such as in pendetide (B12302954) (GYK-DTPA), which is used to connect the chelate to a larger molecule like an antibody. wikipedia.org For smaller peptides, direct conjugation to an amino group (like the N-terminus or a lysine (B10760008) side chain) or a thiol group (from cysteine) is common, utilizing reactive functionalities on the chelator. For instance, maleimide-DTPA can be used to conjugate to a thiol group on a peptide. nih.gov The specific method used for pentetreotide (B1679299) involves an N-acetylation of the DTPA moiety before conjugation to the D-Phe1 residue. curiumpharma.com
Indium-111 Radiochemistry and Radiolabeling Procedures
Indium-111 (111In) is a radioactive isotope of indium widely used in nuclear medicine for diagnostic imaging. isosolutions.comwikipedia.orgresearchgate.net It is typically produced in a cyclotron by proton irradiation of a cadmium target. wikipedia.orgnordion.com 111In decays by electron capture to stable cadmium-111 (B83967) with a physical half-life of 2.8049 days (approximately 67.3 hours). hres.cawikipedia.orgunm.edu During its decay, it emits characteristic gamma photons at 171.3 keV (91% abundance) and 245.4 keV (94% abundance), which are suitable for detection by gamma cameras used in SPECT imaging. nps.org.auwikipedia.org
Radiolabeling of DTPA-conjugated peptides with 111In involves complexing the trivalent indium ion (111In3+) with the DTPA chelator. wikipedia.orgresearchgate.net This process is typically carried out by adding a sterile solution of Indium-111 Chloride to a reaction vial containing the lyophilized DTPA-conjugated peptide (pentetreotide) and other excipients. nps.org.aucuriumpharma.com The chelation reaction occurs under specific conditions, allowing the DTPA moiety to tightly bind the 111In3+ ion, forming a stable radiometal complex. wikipedia.orgresearchgate.net
Optimization of Radiolabeling Efficiency and Radiochemical Purity
Achieving high radiolabeling efficiency and radiochemical purity is critical for the successful preparation of 111In-DTPA-D-Phe1-Octreotide for diagnostic use. Radiolabeling efficiency refers to the percentage of the total radioactivity that is successfully incorporated into the desired radiopharmaceutical, while radiochemical purity indicates the proportion of the radioactivity that is in the desired chemical form ([111In-DTPA-D-Phe1]-Octreotide) compared to radiochemical impurities (e.g., free 111In, radiocolloids, or other labeled species).
Several factors influence the radiolabeling process, including pH, temperature, reaction time, the concentration of the peptide precursor, and the specific activity of the 111In. The radiolabeling of pentetreotide with 111In is typically performed at a slightly acidic pH (e.g., pH 3.8-4.3 after reconstitution) nps.org.au or around pH 5.5 aacrjournals.org, although some studies on DTPA-conjugated peptides have used pH 7.4 nih.gov. Incubation at elevated temperatures, such as 85°C, for a specific duration can enhance the reaction rate aacrjournals.org, although labeling of OctreoScan is often performed at room temperature nih.gov or below 25°C unm.edu.
Radiochemical purity is commonly assessed using chromatographic techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). acs.orgnih.govsnmjournals.orgresearchgate.net These methods separate the radiolabeled product from free radionuclide and other impurities. For instance, ITLC with a citrate (B86180) buffer mobile phase can be used to determine radiochemical purity. nih.govsnmjournals.org High radiochemical purity, typically exceeding 95% or 96%, is required for clinical administration. acs.orgsnmjournals.org The presence of stabilizing agents or quenchers in the reaction mixture, such as gentisic acid, ascorbic acid, and ethanol (B145695), can help maintain high radiochemical purity over time by preventing radiolysis and transchelation. curiumpharma.comsnmjournals.org Research has shown that under optimized conditions, the radiochemical purity of 111In-DTPA-octreotide can be maintained at high levels for several days. snmjournals.org
Radiochemical Stability Assessments in Research Formulations
The radiochemical stability of [111In-DTPA-D-Phe1]-Octreotide in research formulations is crucial to ensure that the radiolabeled compound remains intact and targeting-specific over time, both before administration and in biological environments. Stability assessments typically involve incubating the radiolabeled peptide in various media, such as buffer solutions or serum, under simulated physiological conditions (e.g., 37°C) for defined periods. acs.orgnih.gov
Chromatographic methods, such as RP-HPLC and CAE, are used to analyze the integrity of the radiolabeled peptide and detect the presence of degradation products or free radionuclide. acs.org Studies have shown that 111In-DTPA-D-Phe1-octreotide remains stable after incubation in murine serum for several hours, indicating resistance to transchelation with serum proteins. acs.orgnih.gov However, in vivo studies have revealed that while the peptide remains largely intact in urine, metabolism does occur, particularly in the kidneys, leading to the formation of radiometabolites. acs.orgnih.gov The slow elimination rate of these radiometabolites from renal cells contributes to persistent kidney radioactivity. acs.orgnih.gov The inclusion of stabilizers like gentisic acid, ascorbic acid, and ethanol in the this compound kit formulation is intended to enhance the radiochemical stability of the preparation. curiumpharma.comsnmjournals.org
Comparative Radiochemistry with Alternative Radionuclides and Chelating Systems
While 111In-DTPA-D-Phe1-Octreotide has been a standard for somatostatin receptor scintigraphy, research has explored alternative radionuclides and chelating systems to potentially improve imaging characteristics, reduce radiation dose, or enable different imaging modalities like PET.
Other radionuclides used with somatostatin analogs include Gallium-68 (68Ga), Yttrium-90 (90Y), Lutetium-177 (177Lu), and Technetium-99m (99mTc). researchgate.netmdpi.com 68Ga is a positron emitter with a shorter half-life (68 minutes) suitable for PET imaging, offering higher spatial resolution and sensitivity compared to SPECT with 111In. researchgate.net 90Y and 177Lu are primarily beta-emitters used for peptide receptor radionuclide therapy (PRRT), often with the same somatostatin analogs used for imaging, following a theranostic approach. researchgate.netmdpi.com 99mTc is another commonly used SPECT radionuclide with a shorter half-life (6 hours) and lower gamma energy than 111In, potentially leading to lower radiation dose and improved image quality in some cases. nih.gov
Alternative chelating systems are necessary when switching radionuclides, as the optimal chelator depends on the specific metal ion's coordination chemistry. While DTPA is effective for complexing 111In, other chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NODAGA (derived from NOTA) are often preferred for radiolabeling with radionuclides like 68Ga, 90Y, and 177Lu due to their ability to form highly stable complexes with these metal ions. biomers.netresearchgate.netmdpi.com DOTA is a macrocyclic chelator that forms very stable complexes, particularly with trivalent lanthanides and group 13 metals. biomers.netresearchgate.net NODAGA is another macrocyclic chelator that has shown efficient radiolabeling and high stability with both 67Ga and 111In. mdpi.com
Comparative studies have evaluated the performance of somatostatin analogs labeled with different radionuclides and chelators. For example, 99mTc-EDDA/HYNIC-TOC has been investigated as a potential alternative to 111In-DTPA-Octreotide, with the aim of providing improved image quality and lower radiation dose. snmjournals.orgnih.gov The choice of radionuclide and chelator system impacts factors such as radiolabeling efficiency, radiochemical stability, pharmacokinetics, and the resulting absorbed radiation dose to the patient and organs.
Here is a table summarizing some key properties of the components:
| Component | Chemical Formula | Molecular Weight ( g/mol ) | PubChem CID |
| Octreotide | C49H66N10O10S2 | 1019.25 | 448601 |
| DTPA (Pentetic acid) | C14H23N3O10 | 393.35 | 3053 |
| Indium-111 | 111In | ~110.905 | - |
| Pentetreotide | C63H84InN13O19S2 (approximate, complexed form) | ~1472.41 (average) | 49800006 |
Note: The molecular formula and weight for Pentetreotide (111In-DTPA-D-Phe1-Octreotide) represent the complexed form with 111In. The PubChem CID for Indium-111 as a specific isotope is not directly available as a compound entry in the same way as stable chemicals.
Here is an interactive table for the radiochemical purity data mentioned in the search results:
Technetium-99m Labeling Strategies for Somatostatin Analogs in Research
Technetium-99m (99mTc) is another widely used radionuclide in nuclear medicine due to its favorable imaging characteristics, including a short half-life (6 hours) and emission of 141 keV gamma rays. viamedica.pl Research into 99mTc labeling of somatostatin analogs has explored various strategies to achieve stable and biologically active radioconjugates. One approach involves direct labeling after reduction of the peptide's disulfide bridge. scielo.brscielo.br However, the use of bifunctional chelators is a more common strategy. scielo.brscielo.br Chelators such as hydrazinonicotinamide (HYNIC) have been extensively investigated for 99mTc labeling of somatostatin analogs like octreotide and Tyr3-octreotide (TOC). viamedica.plmdpi.comacs.org HYNIC can complex 99mTc in a monodentate or bidentate manner, necessitating the use of co-ligands such as tricine, nicotinic acid, or ethylenediaminodiacetic acid (EDDA) to complete the coordination sphere around the 99mTc atom. mdpi.com Other chelating agents explored for 99mTc labeling include peptide moieties, propyleneaminooxime, tetraamines, and cyclopentadienyl (B1206354) groups. mdpi.com Studies have shown that 99mTc-labeled somatostatin analogs, such as 99mTc-HYNIC-TOC, can retain receptor affinity and show favorable biodistribution in animal models, sometimes exhibiting better tumor accumulation and weaker kidney accumulation compared to 111In-DTPA-octreotide. viamedica.plmdpi.com
Gallium-68 and DOTA Conjugation in Somatostatin Ligand Research
Gallium-68 (68Ga) is a positron-emitting radionuclide with a half-life of 68 minutes, making it suitable for Positron Emission Tomography (PET) imaging. mdpi.com The development of 68Ga-labeled somatostatin analogs has significantly advanced SSTR imaging due to the higher spatial resolution offered by PET compared to SPECT. iiarjournals.orgviamedica.pl DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator that forms highly stable complexes with trivalent metal ions like 68Ga. wikipedia.orgfishersci.cafishersci.com DOTA conjugation to somatostatin analogs such as Tyr3-octreotide (DOTATOC), Tyr3-Thr8-octreotide (DOTATATE), and 1-Nal3-octreotide (DOTANOC) has been widely investigated in research. iiarjournals.orgmdpi.comnih.gov The conjugation of DOTA to the peptide is typically achieved through a reaction between an activated form of DOTA and an amino group on the peptide. wikipedia.org 68Ga labeling of DOTA-conjugated peptides is often performed efficiently and rapidly, sometimes even at room temperature, which is advantageous for clinical application. nih.govresearchgate.net 68Ga-DOTA-conjugated somatostatin analogs have demonstrated high affinity for SSTRs, particularly SSTR2, SSTR3, and SSTR5, and have shown improved tumor-to-background ratios and better detection of lesions compared to 111In-DTPA-octreotide in comparative studies. iiarjournals.orgmdpi.comresearchgate.net
Implications of Chelator and Radionuclide Identity on Compound Properties for Research
The choice of chelator and radionuclide significantly impacts the chemical, radiochemical, and biological properties of the resulting radiolabeled somatostatin analog, which in turn affects its suitability for research and clinical applications. The chelator's structure and its ability to form a stable complex with the radionuclide are paramount to prevent the release of the radionuclide in vivo, which could lead to non-target accumulation and increased background signal. DTPA, used in [111In-DTPA-D-Phe1]-Octreotide, is an acyclic chelator. macsenlab.comnih.gov While effective, macrocyclic chelators like DOTA generally form more thermodynamically stable complexes with metal ions, which can lead to improved in vivo stability and reduced transchelation of the radionuclide to endogenous ligands. iiarjournals.org
The radionuclide itself dictates the imaging modality (SPECT for gamma emitters like 111In and 99mTc; PET for positron emitters like 68Ga) and influences factors such as image resolution, detection sensitivity, and radiation dose. viamedica.plmdpi.com For instance, 68Ga PET imaging offers higher spatial resolution and sensitivity compared to 111In or 99mTc SPECT imaging, enabling better detection of small lesions. viamedica.plnih.gov The half-life of the radionuclide also affects the imaging time points and the logistics of radiopharmaceutical preparation and distribution. viamedica.pl
Furthermore, the chelator and radionuclide can influence the pharmacokinetics and biodistribution of the radioconjugate. While the peptide primarily determines receptor binding, the attached chelator-radionuclide complex can affect factors such as lipophilicity, protein binding, and clearance pathways, thereby influencing uptake in target tissues and non-target organs like the kidneys, liver, and spleen. scielo.brscielo.br Research comparing 111In-DTPA-octreotide with 68Ga-DOTA-conjugated analogs has shown differences in biodistribution and clearance, with 68Ga-DOTA compounds often exhibiting lower kidney accumulation and higher tumor-to-background ratios. iiarjournals.orgmdpi.com
Structure-Activity Relationships (SAR) in Radioligand Design
Structure-Activity Relationship (SAR) studies are fundamental in the design and optimization of radiolabeled somatostatin analogs for research and clinical use. These studies aim to understand how modifications to the peptide sequence, the chelator, or the link between them affect the compound's affinity and selectivity for somatostatin receptor subtypes, its metabolic stability, and its pharmacokinetic properties. viamedica.plresearchgate.netmdpi.com
Octreotide itself is a synthetic analog of somatostatin with modifications designed to improve its metabolic stability and enhance binding to certain SSTR subtypes, particularly SSTR2 and SSTR5. iiarjournals.orgwikipedia.org SAR studies on octreotide and its analogs have revealed that specific amino acid residues are critical for receptor binding. For example, the residues Phe7, D-Trp8, and Lys9 within the cyclic core of somatostatin analogs are considered essential for biological recognition. psu.edu Modifications at other positions, such as the replacement of Phe3 with tyrosine (as in DOTATOC and DOTATATE) or naphthalene (B1677914) (as in DOTANOC), can alter the binding affinity and selectivity for different SSTR subtypes. iiarjournals.orgnih.gov DOTATATE, for instance, shows very high affinity for SSTR2, while DOTANOC has high affinity for SSTR2, SSTR3, and SSTR5. iiarjournals.orgviamedica.pl
SAR studies are ongoing to develop new somatostatin analogs with improved properties, such as enhanced affinity for specific SSTR subtypes, altered pharmacokinetic profiles for better tumor-to-background ratios, and suitability for labeling with different radionuclides for both imaging and therapy (theranostics). mdpi.comviamedica.plaacrjournals.org The development of somatostatin receptor antagonists, for example, represents a new direction in radioligand design, with research showing that antagonists may offer advantages in terms of receptor binding and tumor uptake compared to agonists. viamedica.plviamedica.plsnmjournals.org
Molecular and Cellular Interaction Mechanisms of 111in Dtpa D Phe1 Octreotide
Somatostatin (B550006) Receptor (SSTR) Subtype Expression and Distribution in Preclinical Models
Somatostatin receptors are G protein-coupled receptors with five known subtypes: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These subtypes exhibit varying expression patterns across different tissues and tumor types. In preclinical models, the expression and distribution of these SSTR subtypes are crucial for understanding the targeting capabilities of somatostatin analogs like [111In-DTPA-D-Phe1]-Octreotide.
Studies in pediatric solid tumors, for instance, have shown the presence of specific, high-affinity SSTRs. Molecular biology analyses and radioligand binding studies in these models have demonstrated a high consistency between the expression of mRNA for SSTR2 and SSTR5 subtypes and the presence of specific receptors for radiolabeled somatostatin octapeptide analogs. mdpi.com SSTR3 and SSTR5 were detected in malignant specimens such as rhabdomyosarcoma, Hodgkin lymphoma, and acute lymphoblastic leukemia, as well as in hereditary spherocytosis. mdpi.com SSTR1 and SSTR4 showed similar incidence (60%) in the investigated specimens. mdpi.com
In human neuroendocrine tumors, which are primary targets for [111In-DTPA-D-Phe1]-Octreotide, SSTR2 is the most abundantly expressed receptor subtype in the majority of cases. oup.combioscientifica.com However, most SSTR-positive human tumors simultaneously express multiple SSTR subtypes, with considerable variation depending on the tumor type. oup.com Preclinical evaluations of novel octreotide (B344500) analogues have also highlighted the expression of SSTR subtypes in various cell lines and tumor models, such as the rat pancreatic tumor cell line AR4-2J, which expresses SSTR2. aacrjournals.orgiaea.org
Binding Affinity and Selectivity Profiles for SSTR Subtypes (e.g., SSTR2, SSTR5)
The binding affinity and selectivity of [111In-DTPA-D-Phe1]-Octreotide for different SSTR subtypes are key determinants of its targeting specificity. Octreotide, the peptide component of the compound, is known to bind predominantly to SSTR2 and SSTR5 with high affinity. wikipedia.orgsnmjournals.org It also shows moderate affinity for SSTR3 and poor affinity for SSTR1 and SSTR4. snmjournals.org
Radioligand binding studies have confirmed the high-affinity binding of [111In-DTPA-D-Phe1]-Octreotide to SSTRs. In preclinical models using cells induced to express human SSTR2, high-affinity binding was observed with dissociation constants (Kd) ranging from 0.7 to 3.0 nM. aacrjournals.org While the indium-labeled compound showed a somewhat lower affinity compared to iodinated [Tyr3]-octreotide, it still binds with nanomolar affinity to somatostatin receptors. nih.govresearchgate.net
Comparative studies with other radiolabeled somatostatin analogs, such as 68Ga-DOTA-peptides, have shown that these newer agents generally exhibit higher affinity for SSTR2 than [111In-DTPA-D-Phe1]-Octreotide. nih.gov However, [111In-DTPA-D-Phe1]-Octreotide specifically binds to SSTR2, SSTR3, and SSTR5. eur.nl
Table 1 summarizes representative binding affinity profiles of Octreotide for different SSTR subtypes based on reported data.
| SSTR Subtype | Affinity (e.g., IC50 or Kd) | Notes | Source |
| SSTR1 | Low affinity (>1000 nM) | Poor binding | snmjournals.org |
| SSTR2 | High affinity (low nM) | Predominant binding | wikipedia.orgsnmjournals.org |
| SSTR3 | Moderate affinity (~200 nM) | snmjournals.org | |
| SSTR4 | Poor affinity (>1000 nM) | snmjournals.org | |
| SSTR5 | High affinity (low nM) | Predominant binding, similar to SSTR2 | wikipedia.orgsnmjournals.org |
Note: Specific IC50 or Kd values can vary depending on the experimental conditions and the specific study.
Ligand-Receptor Binding Kinetics and Thermodynamics in vitro
In vitro studies are essential for characterizing the kinetics and thermodynamics of [111In-DTPA-D-Phe1]-Octreotide binding to SSTRs. These studies provide quantitative data on binding affinity, receptor density, and the rate of binding and dissociation.
Competitive Binding Assay Methodologies in Cell-Based Systems
Competitive binding assays are commonly used in cell-based systems to determine the binding affinity and selectivity of ligands for their receptors. For [111In-DTPA-D-Phe1]-Octreotide, these assays typically involve incubating cell membrane preparations or intact cells expressing specific SSTR subtypes with a fixed concentration of the radiolabeled compound and varying concentrations of unlabeled competitor ligands (such as unlabeled octreotide or natural somatostatin). aacrjournals.orgnih.gov
The amount of bound radioligand is measured, and the data are analyzed using non-linear curve-fitting programs to determine parameters such as the inhibition constant (Ki) or the concentration causing 50% inhibition (IC50). aacrjournals.org For example, competitive binding assays using [125I]-Tyr1-somatostatin and [111In]-DTPA-d-Phe1-octreotide in cell lines induced to express hSSTR2 have been performed to quantitate receptor number and binding affinity. aacrjournals.org These assays can be performed on membrane preparations or using whole cells. aacrjournals.orgsnmjournals.org
Quantitative Assessment of Receptor Density and Binding Affinity in Research Models
Quantitative assessment of receptor density (Bmax) and binding affinity (Kd) is performed using saturation binding assays. In these experiments, increasing concentrations of the radiolabeled ligand ([111In-DTPA-D-Phe1]-Octreotide) are incubated with a fixed amount of receptor-expressing material (membranes or cells). aacrjournals.org Non-specific binding is determined by incubating the radioligand in the presence of a large excess of unlabeled ligand.
Scatchard plot analysis or non-linear regression analysis of the binding data allows for the determination of Kd and Bmax values. mdpi.com For instance, Scatchard plot analyses of SSTR binding data in pediatric tumor samples showed a mean dissociation constant (Kd) of 6.00 nM and a mean maximal binding capacity (Bmax) of 391.1 fmol/mg membrane protein. mdpi.com Studies in cell lines induced to express hSSTR2 reported Bmax values ranging from 80 to 610 fmol/mg of protein and 930 to 5100 fmol/mg of protein, depending on the cell line and infection conditions. aacrjournals.org
Mechanisms of Ligand-Receptor Internalization
Binding of [111In-DTPA-D-Phe1]-Octreotide to SSTRs, particularly SSTR2, triggers receptor internalization, a process where the ligand-receptor complex is taken up into the cell. bioscientifica.commdpi.com This internalization is crucial for the accumulation of radioactivity within target cells, which is essential for both imaging and potential therapeutic applications. bioscientifica.com
Molecular Pathways Governing Compound Uptake into Cells
The internalization of SSTRs, including those bound by [111In-DTPA-D-Phe1]-Octreotide, is a dynamic process involving various molecular pathways. It is generally considered an energy-dependent endocytotic process. researchgate.net After ligand binding, the receptor-ligand complex is translocated from the cell surface to intracellular compartments, such as endosomes. bioscientifica.combioscientifica.com
Studies have indicated that after internalization, the [111In] radionuclide can be translocated to the perinuclear area and even into the nucleus. researchgate.net While the exact form of the internalized radioactivity (whether still conjugated to the intact analog or a metabolite) can vary, the nuclear localization of [111In] has been suggested as a factor contributing to its clinical effectiveness. researchgate.net
The molecular mechanisms governing SSTR trafficking, including internalization, involve processes like receptor anchoring at the plasma membrane, recycling back to the surface, or degradation. bioscientifica.com Ligand-dependent mechanisms, including site-specific phosphorylation of the receptor, play a role in SSTR trafficking. bioscientifica.com The rapid uptake of [111In]-radiolabeled somatostatin analogs by tumor cells, dependent on SSTR internalization, allows for the in vivo localization of tumors. bioscientifica.combioscientifica.com
In Vitro Modeling of Compound-Receptor Interactions and Functional Outcomes
In vitro studies using various cell lines have been crucial in understanding the interaction of [111In-DTPA-D-Phe1]-Octreotide with somatostatin receptors and the subsequent cellular responses. These models allow for controlled environments to investigate binding kinetics, receptor internalization, and the functional outcomes of ligand-receptor interaction.
Utilization of Somatostatin Receptor-Expressing Cell Lines (e.g., AR42J, BON1-SSTR2)
Somatostatin receptor-expressing cell lines, such as the rat pancreatic tumor cell line AR42J and the human neuroendocrine tumor cell line BON1 (particularly those transfected to express specific SSTR subtypes like BON1-SSTR2), are widely used to study the in vitro behavior of [111In-DTPA-D-Phe1]-Octreotide. aacrjournals.orgnih.govresearchgate.netmdpi.com These cell lines provide valuable models due to their characterized expression of SSTRs, particularly SSTR2, which is a primary target for octreotide and its analogs. aacrjournals.orgnih.govnih.gov
Studies using AR42J cells, which endogenously express high levels of SSTR2, have demonstrated specific binding of radiolabeled somatostatin analogs like [68Ga-DOTATOC], a related compound with an octreotide-like affinity profile, which can be displaced by non-labeled octreotide in a concentration-dependent manner. aacrjournals.orgnih.gov This indicates that octreotide and its analogs compete for the same binding sites on the SSTRs.
BON1 cells, especially those engineered to overexpress SSTR2 (BON1-SSTR2), are also utilized to investigate SSTR2-targeted radioligands. researchgate.netresearchgate.net These transfected cell lines allow researchers to study the interaction with a known and often higher density of a specific receptor subtype, providing insights into the binding affinity and internalization characteristics of compounds like [111In-DTPA-D-Phe1]-Octreotide. researchgate.netresearchgate.net
In vitro studies have confirmed that the internalization and degradation of [111In-DTPA-D-Phe1]-Octreotide in SSTR subtype 2-positive cell lines like AR42J are receptor-specific, time- and temperature-dependent processes. nih.gov This internalization is a key mechanism by which the radiolabel is delivered into the cell, which is particularly relevant for therapeutic applications utilizing isotopes with short-range emissions. snmjournals.org
Receptor Occupancy Studies and Their Bearing on Ligand Performance in Research Settings
Receptor occupancy studies in research settings aim to understand the extent to which a ligand, such as octreotide or its radiolabeled analog [111In-DTPA-D-Phe1]-Octreotide, binds to its target receptors on the cell surface. These studies are critical for evaluating ligand performance, understanding the relationship between binding and functional outcomes, and optimizing experimental conditions.
In vitro competitive binding assays are a common method for assessing receptor occupancy and ligand affinity. By incubating SSTR-expressing cells with a fixed concentration of a radiolabeled ligand (e.g., [68Ga-DOTATOC]) and increasing concentrations of a competing non-labeled ligand (e.g., octreotide), researchers can determine the binding affinity of the non-labeled compound and how effectively it displaces the radiolabeled tracer. aacrjournals.orgnih.gov Studies using AR42J cells have shown that increasing concentrations of octreotide lead to a decrease in the uptake of radiolabeled tracers, with complete inhibition of uptake observed at sufficient octreotide concentrations. aacrjournals.orgnih.gov This demonstrates that octreotide effectively occupies the SSTR binding sites.
The level of receptor occupancy has been linked to functional outcomes in research settings. For instance, studies have shown that in SSTR-expressing cells like AR42J, treatment with octreotide can lead to a decrease in cell proliferation, suggesting a receptor-mediated inhibitory effect. aacrjournals.orgnih.gov The extent of this antiproliferative effect appears to be related to the level of SSTR occupancy. aacrjournals.org
Furthermore, receptor occupancy studies are important for understanding the behavior of radiolabeled ligands like [111In-DTPA-D-Phe1]-Octreotide. The binding affinity and receptor occupancy influence the amount of radiotracer that accumulates in SSTR-positive tissues or cell lines, which directly impacts the signal observed in imaging studies or the delivered dose in radionuclide therapy research. snmjournals.orgnih.gov Variations in receptor expression levels among different cell lines or tumor types can significantly affect the binding and uptake of the radiolabeled compound. nih.govmdpi.comuab.edu
Research also indicates that the specific activity of the radiolabeled ligand can influence its effects in in vitro systems, particularly in the context of radionuclide therapy research where internalization is key for the therapeutic effect of Auger electrons. snmjournals.org High specific activity ensures that a larger proportion of the injected dose is bound to receptors rather than free in the medium, potentially leading to higher receptor occupancy and subsequent internalization.
Preclinical Research Methodologies and Applications of 111in Dtpa D Phe1 Octreotide
In Vivo Biodistribution and Pharmacokinetic Investigations in Animal Models
In vivo biodistribution and pharmacokinetic studies in animal models are fundamental to characterizing the behavior of [111In-DTPA-D-Phe1]-Octreotide. These investigations provide data on how the compound is absorbed, distributed, metabolized, and excreted over time.
Tissue-Specific Accumulation and Clearance Dynamics in Research Animals
Studies in various animal models, including rats and mice, have demonstrated the tissue-specific accumulation and clearance dynamics of [111In-DTPA-D-Phe1]-Octreotide. Following intravenous administration, the compound exhibits rapid blood clearance. acs.orgoup.com Accumulation is observed primarily in organs known to express somatostatin (B550006) receptors, particularly the spleen and kidneys, and also in the liver, though to a lesser extent and with relatively rapid clearance from the liver and biliary system, which is an advantage compared to some radioiodinated counterparts. acs.orgmdpi.com Tumor uptake is also a key aspect, with studies showing specific accumulation in SSTR-positive tumor models. oup.comnih.govaacrjournals.org The uptake in tumors and normal organs can vary with the amount and mode of administration. nih.gov Clearance from non-target tissues, except for the kidneys, is generally fast. oup.com The kidneys are identified as the main organ of excretion. oup.comaacrjournals.org
Studies have shown that the uptake of [111In-DTPA-D-Phe1]-Octreotide in receptor-positive tissues in rats is not necessarily maximal at the lowest peptide amount but can be a bell-shaped function of the injected mass. nih.gov In mice, both [111In-DTPA-D-Phe1]-octreotide and its L-Phe1 isomer showed similar radioactivity elimination rates from the blood and accumulation in the kidney, with significant urinary excretion of intact peptides within 24 hours. acs.org
Interactive Table 1: Representative Biodistribution Data (%ID/g) of [111In-DTPA-D-Phe1]-Octreotide in Selected Tissues of Research Animals (Illustrative Data based on search results)
| Tissue | Time Point (h) | %ID/g (Rat) | %ID/g (Mouse) |
| Tumor (SSTR+) | 4 | High | High |
| Blood | 4 | Low | Low |
| Kidney | 4 | Very High | Very High |
| Spleen | 4 | High | High |
| Liver | 4 | Moderate | Moderate |
| Pancreas | 4 | High | High |
| Muscle | 4 | Low | Low |
Influence of Structural Modifications on in vivo Kinetic Profiles
Structural modifications to the octreotide (B344500) peptide and the chelating agent can significantly influence the in vivo kinetic profiles. For [111In-DTPA-D-Phe1]-Octreotide, the DTPA chelator is coupled to the octreotide peptide. acs.orgmdpi.com The choice of chelator and the position of labeling can affect the compound's stability, protein binding, and clearance. For instance, replacing iodine-123 with indium-111 (B102479) coupled through DTPA to octreotide resulted in a relatively rapid clearance via the kidneys, which was advantageous compared to a radioiodinated octreotide analog that showed significant liver and hepatobiliary clearance. mdpi.com
Comparisons with other somatostatin analogs labeled with different chelators and radionuclides highlight the impact of these modifications. For example, studies comparing [111In-DTPA-D-Phe1]-Octreotide with DOTA-coupled analogs labeled with 90Y or 111In have shown differences in tumor uptake and clearance from normal tissues. oup.com These studies suggest that the chelator and the specific amino acid sequence modifications influence receptor binding affinity, internalization rates, and ultimately, the in vivo biodistribution and pharmacokinetics. aacrjournals.orgoup.com
Assessment of Somatostatin Receptor Expression and Targeting in vivo in Research Models
Preclinical research with [111In-DTPA-D-Phe1]-Octreotide involves assessing its ability to target and bind to somatostatin receptors in vivo in animal models. This is crucial for validating its utility as a diagnostic and potentially therapeutic agent for SSTR-expressing tumors.
Development and Validation of Animal Models for Receptor-Targeted Ligand Studies
Appropriate animal models are essential for preclinical studies of receptor-targeted ligands like [111In-DTPA-D-Phe1]-Octreotide. These models aim to mimic the expression of somatostatin receptors found in human tumors. While human neuroendocrine tumor cell lines expressing SSTRs are not common, various animal models, including those with induced tumors or xenografts derived from human tumor cells, have been developed and validated. nih.govnih.govthno.orgaacrjournals.org Rat exocrine pancreatic tumors and nude mice carrying human carcinoid xenografts (like GOT1 or AR4-2J) are examples of models used to study the uptake and efficacy of [111In-DTPA-D-Phe1]-Octreotide and other somatostatin analogs. oup.comnih.govaacrjournals.org The development of models with controlled expression of specific SSTR subtypes, for instance, through adenoviral vectors, allows for the investigation of ligand targeting to particular receptor subtypes. aacrjournals.org
Preclinical Imaging Techniques for Compound Visualization in Research Animals
Preclinical imaging techniques play a vital role in visualizing the in vivo distribution and targeting of [111In-DTPA-D-Phe1]-Octreotide in research animals. Single-photon emission computed tomography (SPECT) is the primary imaging modality used for detecting the gamma emissions from the 111In radionuclide. nih.gov Preclinical SPECT imaging allows for non-invasive assessment of the radiotracer's accumulation in tumors and various organs over time. mdpi.comaacrjournals.orgaacrjournals.org These imaging studies provide visual confirmation of the biodistribution data obtained from ex vivo organ harvesting and radioactivity measurements. aacrjournals.orgaacrjournals.org The ability to visualize SSTR-expressing lesions in living animals is critical for evaluating the targeting specificity and potential diagnostic utility of the radiolabeled compound.
Comparative Preclinical Studies of Somatostatin Receptor Ligands
Comparative preclinical studies are conducted to evaluate the performance of [111In-DTPA-D-Phe1]-Octreotide against other somatostatin receptor ligands, including newer analogs and those labeled with different radionuclides. These studies aim to identify compounds with improved receptor binding affinity, pharmacokinetics, tumor uptake, and tumor-to-background ratios. Comparisons have been made with other 111In-labeled analogs, as well as with tracers labeled with isotopes like 99mTc, 68Ga, and 64Cu, which are used for SPECT and PET imaging. mdpi.comviamedica.pl
Studies comparing [111In-DTPA-D-Phe1]-Octreotide with 99mTc-labeled somatostatin analogs have sometimes shown improved tumor to non-target ratios and more rapid clearance for the 99mTc compounds in animal models. viamedica.pliiarjournals.org Comparisons with 68Ga-labeled DOTA-conjugated somatostatin analogs, often used in PET imaging, have shown that while [111In-DTPA-D-Phe1]-Octreotide has been a standard, newer PET tracers can offer improved sensitivity and lesion detection in clinical settings, which is supported by preclinical evaluations. mdpi.comnih.gov Preclinical studies comparing [111In-DTPA-D-Phe1]-Octreotide with DOTA-TOC and DOTA-TATE labeled with various radionuclides have also highlighted differences in receptor affinity profiles and biodistribution, influencing their potential for imaging and therapy. oup.comaacrjournals.orgiiarjournals.orgsnmjournals.org These comparative studies are vital for the ongoing development of improved somatostatin receptor-targeted radiopharmaceuticals.
Evaluation of Novel Octreotide Analogs against [111In-DTPA-D-Phe1]-Octreotide in Research Paradigms
The development of novel octreotide analogs aims to improve upon the characteristics of [111In-DTPA-D-Phe1]-octreotide, such as receptor binding affinity, internalization rate, pharmacokinetic profile, and targeting of a broader range of SSTR subtypes. Preclinical studies are essential for comparing these new analogs to the established standard.
Studies have evaluated various modified octreotide analogs. For instance, researchers have investigated analogs with different chelators, such as DOTA, which allows for stable labeling with other radionuclides like 90Y, 177Lu, and 68Ga, in addition to 111In. mdpi.comaacrjournals.org Comparisons between [111In-DTPA]-octreotide and [111In-DOTA]-TOC (an analog with a DOTA chelator and a Tyr3 substitution) have shown similar diagnostic accuracy, but with potentially better biodistribution and clearance for the DOTA-coupled analog in some studies. mdpi.commdpi.com
Novel radiopeptides, such as DOTA-NOC-ATE and DOTA-BOC-ATE, have been developed with the aim of targeting a broader SSTR profile beyond just SSTR2, which is the primary target of [111In-DTPA-D-Phe1]-octreotide and [111In-DOTA]-TOC. aacrjournals.orgnih.gov Preclinical studies comparing these novel analogs labeled with 111In to [111In-DOTA]-TOC in AR4-2J rat pancreatic tumor cells (expressing SSTR2) and transfected HEK293 cells (expressing SSTR3) have shown that the novel peptides exhibit high affinity for SSTR2, SSTR3, and SSTR5, with some intermediate affinity for SSTR4. aacrjournals.orgnih.gov Furthermore, these novel radiopeptides demonstrated more efficient internalization in both SSTR2 and SSTR3 expressing cells compared to [111In-DOTA]-TOC. aacrjournals.orgnih.govcapes.gov.br
Animal biodistribution studies in AR4-2J tumor-bearing Lewis rats have shown that these novel 111In-labeled radiopeptides have very high and specific uptake in tumors and SSTR-expressing normal tissues, with uptake at least twofold higher compared to [111In-DOTA]-TOC. aacrjournals.orgnih.govcapes.gov.br Additionally, these novel analogs showed significantly lower kidney uptake, which is a critical factor for reducing radiation dose to this organ. aacrjournals.orgnih.govcapes.gov.br
Another approach involves the development of dual-target molecular probes. A preclinical study evaluated a 68Ga-labeled heterodimer, [68Ga]Ga-TATE-46, targeting both SSTR2 and Fibroblast Activation Protein (FAP). nih.gov This dual-target probe was compared to monomeric tracers, including [68Ga]Ga-DOTA-TATE (an SSTR2-specific tracer). nih.gov In NCI-H727 tumors expressing both SSTR2 and FAP, [68Ga]Ga-TATE-46 showed significantly higher uptake compared to [68Ga]Ga-DOTA-TATE. nih.gov This highlights how novel analog design can lead to improved tumor targeting and retention.
The table below summarizes some comparative preclinical findings:
| Analog | Chelator | Radiolabel | SSTR Affinity Profile (vs. Octreotide) | Internalization (vs. [111In-DOTA]-TOC) | Tumor Uptake (vs. [111In-DOTA]-TOC) | Kidney Uptake (vs. [111In-DOTA]-TOC) | Source |
| [111In-DTPA-D-Phe1]-Octreotide | DTPA | 111In | High for SSTR2, lower for SSTR3, SSTR5 | - | - | - | radiologykey.comemory.edupsu.edu |
| [111In-DOTA]-TOC | DOTA | 111In | High for SSTR2 | - | - | - | aacrjournals.orgnih.gov |
| [111In]-DOTA-NOC-ATE | DOTA | 111In | High for SSTR2, SSTR3, SSTR5; intermediate for SSTR4 | Much more efficient | At least 2-fold higher | Significantly lower | aacrjournals.orgnih.govcapes.gov.br |
| [111In]-DOTA-BOC-ATE | DOTA | 111In | High for SSTR2, SSTR3, SSTR5; intermediate for SSTR4 | Much more efficient | At least 2-fold higher | Significantly lower | aacrjournals.orgnih.govcapes.gov.br |
| [68Ga]Ga-TATE-46 (Dual SSTR2/FAP) | DOTA | 68Ga | Comparable to monomeric TATE (SSTR2) | - | Significantly higher (in dual-expressing tumors) | - | nih.gov |
Methodological Comparisons of Different Research Probes for SSTR Studies
Preclinical research involving SSTRs utilizes various radiolabeled probes and methodologies to assess receptor expression, binding characteristics, and in vivo targeting. radiologykey.comnih.govpsu.eduresearchgate.net [111In-DTPA-D-Phe1]-octreotide, as an early and widely used agent, has served as a benchmark in many of these comparisons. mdpi.comresearchgate.net
Somatostatin receptor scintigraphy (SRS) with [111In]-pentetreotide (OctreoScan) was historically a primary method for imaging SSTR-positive tumors using SPECT. radiologykey.comnih.govresearchgate.net However, its limitations, such as relatively low spatial resolution and moderate receptor affinity compared to newer agents, have driven the development and evaluation of alternative probes. researchgate.netviamedica.pl
Comparisons have been made with 99mTc-labeled somatostatin analogs. For instance, 99mTc-EDDA/HYNIC-TOC was developed as a potential alternative to [111In-DTPA-D-Phe1]-octreotide, offering advantages related to the wider availability of 99mTc and potentially better image quality and lower radiation dose. viamedica.pliaea.orgecancer.org Preclinical studies showed promising in vitro and in vivo results for 99mTc-EDDA/HYNIC-TOC. iaea.org An intrapatient comparison study revealed that 99mTc-EDDA/HYNIC-TOC had a higher sensitivity for detecting SSTR-expressing tumors compared to [111In-DTPA]-octreotide. ecancer.orgsnmjournals.org Tumor uptake persisted up to 20 hours post-injection with 99mTc-EDDA/HYNIC-TOC, and it showed better tumor-to-organ ratios, particularly in relation to the heart and muscle, compared to the 111In derivatives. iaea.org
More recently, the focus has shifted towards PET imaging with 68Ga-labeled somatostatin analogs, such as [68Ga]Ga-DOTATOC, [68Ga]Ga-DOTATATE, and [68Ga]Ga-DOTANOC. nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net These PET tracers offer higher spatial resolution and the ability for quantification compared to SPECT agents like [111In-DTPA-D-Phe1]-octreotide. researchgate.netviamedica.pl Preclinical and clinical studies have shown that 68Ga-labeled tracers generally demonstrate higher true positive rates for detecting NETs in comparison to SPECT agents. researchgate.net For example, in a comparison of [68Ga]-DOTATOC PET and [111In]-DTPAOC SPECT, [68Ga]-DOTATOC appeared superior, especially in detecting small tumors or those with lower SSTR density. researchgate.net
The choice of radioisotope and chelator significantly influences the pharmacokinetic properties and imaging characteristics of the somatostatin analog. While [111In-DTPA-D-Phe1]-octreotide utilizes 111In and the DTPA chelator, newer probes often employ 68Ga or other radionuclides with DOTA or other macrocyclic chelators, leading to differences in clearance, tissue distribution, and tumor uptake. mdpi.commdpi.comaacrjournals.orgiaea.org
Advanced Computational and Structural Analysis
Computational methods, such as molecular modeling and docking simulations, as well as conformational analysis, provide valuable insights into the interaction of [111In-DTPA-D-Phe1]-octreotide and its analogs with somatostatin receptors at a molecular level. phorteeducacional.com.brschrodinger.com These techniques can complement experimental data and aid in the rational design of novel and improved somatostatin receptor-targeting agents.
Molecular Modeling and Docking Simulations of [111In-DTPA-D-Phe1]-Octreotide and Analogs
Molecular modeling and docking simulations are used to predict the binding orientation and affinity of ligands, such as somatostatin analogs, to their target receptors, the SSTRs. schrodinger.commdpi.com These computational approaches can help elucidate the key interactions between the peptide and the receptor binding site and identify structural features that contribute to high affinity and selectivity for specific SSTR subtypes.
Docking simulations involve placing the ligand molecule into the binding pocket of the receptor structure and calculating the favorable binding poses and their corresponding scores, which estimate the binding affinity. mdpi.com While obtaining precise structural information for G protein-coupled receptors (GPCRs) like SSTRs can be challenging, advancements in structural biology and computational techniques have facilitated such studies.
Molecular modeling and docking simulations can be applied to [111In-DTPA-D-Phe1]-octreotide and its various analogs to compare their predicted binding modes and affinities to different SSTR subtypes. This can help explain observed differences in experimental binding data and guide the design of new analogs with desired binding profiles. For example, computational studies can explore the impact of amino acid substitutions or modifications to the chelator on the interaction with the receptor binding site.
Conformational Analysis and its Correlation with Receptor Binding
The conformational flexibility of peptide ligands like octreotide and its analogs plays a crucial role in their ability to bind to and activate SSTRs. Conformational analysis involves studying the different three-dimensional structures that a molecule can adopt and their relative stabilities. nih.gov
The binding of a peptide to its receptor is often described by the "induced fit" or "conformational selection" models, where the peptide may undergo conformational changes upon binding to the receptor or a specific conformation from an ensemble of possible structures is selected by the receptor. Understanding the preferred conformations of somatostatin analogs in solution and when bound to the receptor is essential for understanding the molecular basis of receptor recognition and activation.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy can provide experimental data on the conformational properties of peptides in solution. nih.gov Molecular dynamics (MD) simulations are powerful computational tools that can simulate the dynamic behavior of molecules over time, providing insights into their conformational ensembles and transitions. nih.govresearchgate.netrsc.org
Studies using MD simulations have investigated the conformational properties of octreotide and its derivatives. nih.gov These simulations can help correlate specific conformations with receptor binding affinity. For instance, a study using MD simulation investigated a CF3-substituted octreotide derivative designed to stabilize a dominant conformer believed to be responsible for receptor binding. nih.gov Although the derivative had lower affinity experimentally, the MD simulations, combined with NMR data, showed that the substitution and solvent changes influenced the flexibility and populations of dominant conformers, potentially explaining the altered affinity. nih.gov
By combining experimental conformational data with computational methods like MD simulations and docking, researchers can gain a deeper understanding of how the three-dimensional structure and flexibility of [111In-DTPA-D-Phe1]-octreotide and its analogs influence their binding to different SSTR subtypes, paving the way for the design of more effective and selective radiopharmaceuticals.
Future Directions and Advanced Research Paradigms for 111in Dtpa D Phe1 Octreotide Analogues
Design and Development of Next-Generation Somatostatin (B550006) Receptor-Targeting Research Compounds
The design of future somatostatin receptor-targeting compounds is driven by the need for improved pharmacological properties, enhanced receptor binding affinity and selectivity, and the potential for theranostic applications. This involves exploring modifications to the peptide sequence, investigating novel chelators, and utilizing different radionuclides. The limitations of [111In-DTPA-D-Phe1]-Octreotide, such as relatively low spatial resolution compared to newer techniques and suboptimal pharmacokinetics in certain contexts, have spurred the development of more advanced analogues. viamedica.plajronline.org
Exploration of Novel Chelators and Radionuclides for Advanced Research Tools
The choice of chelator and radionuclide is paramount in designing effective radiolabeled peptides. [111In-DTPA-D-Phe1]-Octreotide utilizes DTPA as the chelating agent for Indium-111 (B102479). viamedica.plnih.govsnmjournals.orgmdpi.comviamedica.pl Future research is actively exploring and implementing alternative chelators, most notably DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA forms stable complexes with a wider range of radiometals, including Gallium-68 (⁶⁸Ga), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu). ajronline.orgnih.govresearchgate.netmedicaljournalssweden.sethno.orgresearchgate.net
The shift towards radionuclides like ⁶⁸Ga for Positron Emission Tomography (PET) imaging offers improved sensitivity and spatial resolution compared to the Single-Photon Emission Computed Tomography (SPECT) imaging used with ¹¹¹In. viamedica.plajronline.orgnih.govresearchgate.netresearchgate.netresearchgate.net Furthermore, therapeutic radionuclides such as ⁹⁰Y and ¹⁷⁷Lu, when coupled with SSTR-targeting peptides via chelators like DOTA, form the basis of Peptide Receptor Radionuclide Therapy (PRRT). ajronline.orgnih.govresearchgate.netmedicaljournalssweden.sethno.org Research is also investigating other radionuclides like Technetium-99m (⁹⁹mTc) for SPECT and Copper-64 (⁶⁴Cu) for PET, along with the development of fluorine-18 (B77423) (¹⁸F)-labeled somatostatin analogues, which could offer advantages in production and wider availability for PET imaging. mdpi.comresearchgate.netthno.orgresearchgate.netaacrjournals.orgsnmjournals.org
The development of DOTA-peptide conjugates, such as ⁶⁸Ga-DOTATOC, ⁶⁸Ga-DOTATATE, and ⁶⁸Ga-DOTANOC, represents a significant step forward in SSTR imaging and has largely superseded ¹¹¹In-DTPA-octreotide scintigraphy in many clinical settings due to superior imaging characteristics. ajronline.orgnih.govresearchgate.netthno.orgresearchgate.net
Conceptualization of Multi-Targeting or Theranostic Research Probes
A key direction in advanced research is the development of theranostic probes. This paradigm involves using a radiolabeled compound for both diagnostic imaging (thera-) and targeted therapy (-nostic). ajronline.orgnih.govsnmjournals.orgmedicaljournalssweden.sethno.org [111In-DTPA-D-Phe1]-Octreotide itself was explored for its therapeutic potential due to the Auger electrons emitted by ¹¹¹In, in addition to its imaging capabilities. nih.govsnmjournals.orgresearchgate.net
The subsequent development of peptides labeled with therapeutic beta-emitters like ⁹⁰Y and ¹⁷⁷Lu, such as ¹⁷⁷Lu-DOTATATE and ⁹⁰Y-DOTATOC, exemplifies the theranostic approach. These compounds utilize the same or similar somatostatin analogues for both imaging (typically with a diagnostic radionuclide like ⁶⁸Ga or ¹¹¹In) and therapy (with a therapeutic radionuclide). ajronline.orgnih.govresearchgate.netmedicaljournalssweden.sethno.org
While the primary focus has been on targeting SSTR2 due to its high expression in many NETs, research is also exploring ligands with broader affinity for multiple SSTR subtypes or developing cocktails of ligands to target the heterogeneous receptor expression in tumors. ajronline.orgmdpi.com The conceptualization of multi-targeting probes could also extend to compounds that target SSTRs along with other tumor-associated markers, although this is a more advanced research area not extensively detailed in the provided search results concerning this specific compound's future.
Elucidation of Somatostatin Receptor Biology Using [111In-DTPA-D-Phe1]-Octreotide Based Research Methods
Despite the advent of newer radiopharmaceuticals, research utilizing [111In-DTPA-D-Phe1]-Octreotide and its analogues has contributed significantly to understanding somatostatin receptor biology. Studies employing this compound have provided insights into receptor expression levels in various tissues and tumors, as well as their binding characteristics. aacrjournals.orgmdpi.com
Understanding Receptor Dynamics and Regulatory Mechanisms in Research Models
Research using [111In-DTPA-D-Phe1]-Octreotide has been instrumental in studying the dynamics of SSTRs, particularly receptor internalization following ligand binding. The uptake and retention of the radiolabel within target cells, observed in both in vitro and in vivo research models, provided early evidence of receptor-mediated endocytosis. aacrjournals.orgresearchgate.netbioscientifica.comoup.com Studies in cell lines and animal models, including tumor xenografts, have utilized [111In-DTPA-D-Phe1]-Octreotide to investigate the cellular processing and trafficking of activated somatostatin receptors. aacrjournals.orgbioscientifica.comoup.com This research has helped to elucidate the regulatory mechanisms governing SSTR expression and function, highlighting the importance of internalization for both imaging signal retention and potential therapeutic effects. researchgate.netbioscientifica.comoup.com
Translational Potential of Fundamental Compound Studies to Preclinical Concepts
The fundamental research and preclinical studies conducted with [111In-DTPA-D-Phe1]-Octreotide clearly demonstrate the translational potential of such compound studies to preclinical concepts. Initial in vitro studies validating its binding to SSTRs and subsequent in vivo biodistribution studies in animal models were crucial steps in its development. mdpi.comresearchgate.netaacrjournals.org Preclinical models, such as tumor-bearing mice and rats, were used to evaluate the targeting specificity, uptake, and retention of [111In-DTPA-D-Phe1]-Octreotide in somatostatin receptor-positive tumors. mdpi.comresearchgate.netaacrjournals.orgoup.com These studies provided essential data on pharmacokinetics, dosimetry, and the relationship between receptor expression and radiotracer uptake, paving the way for clinical trials and the eventual clinical use of this compound for imaging. nih.govsnmjournals.orgmdpi.comviamedica.pl Furthermore, preclinical investigations into the therapeutic potential of high doses of [111In-DTPA-D-Phe1]-Octreotide in animal models laid the groundwork for the development of PRRT with other therapeutic radionuclides. aacrjournals.orgoup.comsnmjournals.org The successful translation of fundamental studies on [111In-DTPA-D-Phe1]-Octreotide to preclinical models and subsequently to clinical application serves as a foundational example for the development of newer SSTR-targeting radiopharmaceuticals and theranostic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
